molecular formula C9H10Cl2O B1612478 2,4-Dichloro-1-isopropoxybenzene CAS No. 6851-40-7

2,4-Dichloro-1-isopropoxybenzene

Cat. No.: B1612478
CAS No.: 6851-40-7
M. Wt: 205.08 g/mol
InChI Key: SKZUJEUNTYZIRO-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-isopropoxybenzene is a chemical compound with the molecular formula C9H10Cl2O . It has a molecular weight of 205.08 g/mol . The IUPAC name for this compound is 2,4-dichloro-1-propan-2-yloxybenzene .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C9H10Cl2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 . Its canonical SMILES representation is CC(C)OC1=C(C=C(C=C1)Cl)Cl .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 205.08 g/mol . It has a computed XLogP3 value of 4, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . The topological polar surface area is 9.2 Ų .

Scientific Research Applications

Polyisobutylene Synthesis

2,4-Dichloro-1-isopropoxybenzene plays a significant role in the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene polymerizations. This process is crucial for direct chain-end functionalization of polymers, enabling precise control over polymer architecture and functionality (Morgan, Martínez-Castro, & Storey, 2010).

Organic Synthesis Intermediate

It serves as an organic intermediate in various chemical syntheses. For instance, its derivatives are used in the synthesis of ciprofloxacin, a broad-spectrum antibiotic, highlighting its importance in pharmaceutical manufacturing (Wang Guo-xi, 2004).

Kinetic Studies

The compound is involved in kinetic studies, like the reaction between 1,2,4-trichlorobenzene and sodium methoxide. Understanding these reactions provides insights into the behavior of chlorinated compounds under various conditions (Baohe Wang, Liu, Zhu, & Jing, 2010).

Chemical Reactivity Studies

Research on this compound includes exploring its reactivity with alkoxides, providing valuable information for the development of new chemical reactions and synthesis pathways (Mariani, Modena, Pizzo, Scorrano, & Kistenbrügger, 1979).

Environmental Chemistry

Studies have also been conducted to understand its behavior in the environment, particularly its role as a pollutant and its transformation under various conditions. This includes its electrochemical reduction at glassy carbon cathodes in dimethylformamide, which is crucial for understanding its environmental fate and potential impacts (Peverly et al., 2014).

Anti-inflammatory Agents

Its derivatives are utilized in synthesizing anti-inflammatory agents, demonstrating its versatility in drug development (Choi, Shin, & Son, 1996).

Safety and Hazards

The compound is potentially hazardous. Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2,4-dichloro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZUJEUNTYZIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591120
Record name 2,4-Dichloro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6851-40-7
Record name 2,4-Dichloro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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